
1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains several functional groups including a dimethoxyphenyl group, a methylphenyl group, and a trihydroindolone group .
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using techniques like X-ray diffraction, FT-IR, UV–visible, 1H NMR, and HRMS .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, it might undergo a retro-Michael reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its molecular weight, melting point, boiling point, solubility, and spectral data .Aplicaciones Científicas De Investigación
Identity and Neo-Lignan Analysis
1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is related to compounds studied for their identity and neo-lignan content. Research on similar neo-lignans from fruits of Virola sebifera found inconsistencies in spectroscopic data, suggesting complex chemical behaviors and potential for diverse applications (Harrowven, Newman, & Knight, 1998).
Reactivity in Chemical Reactions
Studies have explored the reactivity of compounds like 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one in various chemical reactions. For instance, 4,6-Dimethoxy-2,3-diphenylindole, a related compound, reacts with phosphoryl chloride, indicating potential for synthesis and modification in pharmaceutical and chemical industries (Black, Ivory, & Kumar, 1996).
Enzymatic Modification and Antioxidant Capacity
Enzymatic modification studies of similar compounds, like 2,6-Dimethoxyphenol, have demonstrated the potential to produce compounds with higher antioxidant capacities. This indicates possible applications in developing bioactive compounds with enhanced health benefits (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Chiral Discrimination in Liquid Chromatography
Research in liquid chromatography using chiral stationary phases has involved compounds structurally related to 1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one, contributing to advancements in enantiomeric separation techniques in analytical chemistry (Yashima, Yamamoto, & Okamoto, 1996).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using similar molecular structures has been explored, indicating potential pharmaceutical applications. For instance, reactions of 4,6-dimethoxyindoles with secondary amides demonstrate the possibilities in drug discovery and medicinal chemistry (Black, Bowyer, Ivory, Jolliffe, & Kumar, 1996).
Carbonic Anhydrase Inhibitory Properties
Research on bromophenols, including compounds like (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, has shown significant carbonic anhydrase inhibitory capacities. This suggests potential therapeutic applications for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Stability and Reactivity Studies
Stability studies of alkoxy-substituted inden-2-ones and related compounds provide insights into their reactivity and stability, essential for pharmaceutical and chemical applications (Bradshaw, Jones, & Nongrum, 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-15-5-7-17(8-6-15)20-14-19-21(11-16(2)12-22(19)26)25(20)18-9-10-23(27-3)24(13-18)28-4/h5-10,13-14,16H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUVZGIYJLYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)
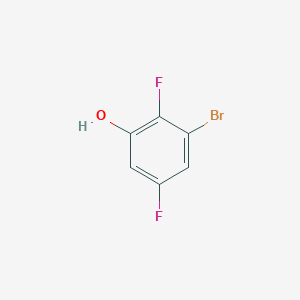
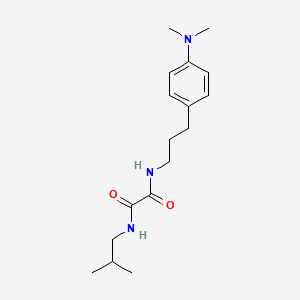
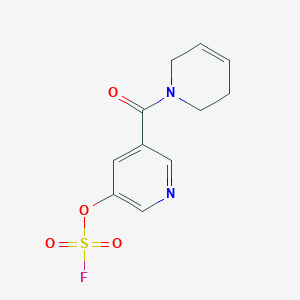
![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)
![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)
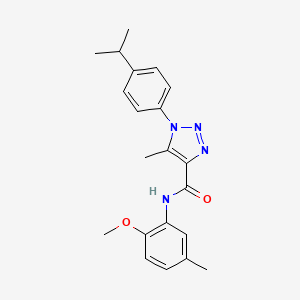
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)
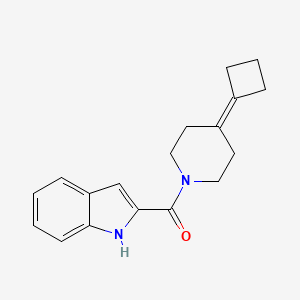
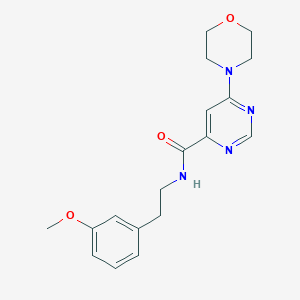
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)